molecular formula C16H11BrO4 B2933686 (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 620545-86-0

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No. B2933686
CAS RN: 620545-86-0
M. Wt: 347.164
InChI Key: FGFOIJNDRUZKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, also known as BHBF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BHBF is a member of the benzofuranone family, which has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and antitumor effects. In

Scientific Research Applications

1. Photodynamic Therapy Application

The compound has been studied in the context of photodynamic therapy (PDT), specifically for cancer treatment. A related compound, a zinc phthalocyanine derivative substituted with benzenesulfonamide units containing Schiff base, showed properties useful in PDT, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make it a potential Type II photosensitizer in cancer treatment using PDT (Pişkin, Canpolat, & Öztürk, 2020).

2. Catalytic Applications in Organic Synthesis

A novel mixed-ligand Cu(II) Schiff base complex using a similar compound demonstrated catalytic activities in electrophilic reactions. These reactions are critical for synthesizing specific organic compounds, such as 2-amino-4H-pyrans and tetrahydro-4H-chromenes, indicating its potential in facilitating complex organic synthesis processes (Ebrahimipour et al., 2018).

3. Antibacterial and Cytotoxicity Studies

Compounds with similar structures have been evaluated for their antibacterial activities against Gram-negative and Gram-positive bacteria and showed significant activity. Additionally, their cytotoxicity was assessed in vitro on specific cell lines, suggesting potential use in antimicrobial and cancer research (Patil et al., 2010).

4. Antioxidant Activity

Bromophenol derivatives, closely related to the compound , isolated from the red alga Rhodomela confervoides, exhibited potent antioxidant activities. These activities were stronger or comparable to certain standard antioxidants, suggesting the potential use of these compounds in combating oxidative stress (Li et al., 2011).

properties

IUPAC Name

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO4/c1-20-13-5-2-10(17)6-9(13)7-15-16(19)12-4-3-11(18)8-14(12)21-15/h2-8,18H,1H3/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFOIJNDRUZKAM-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.